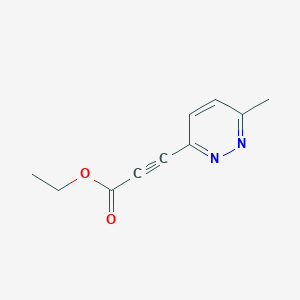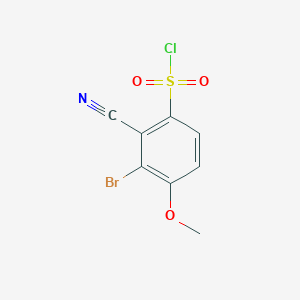
Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Overview
Description
Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (EMPP) is a synthetic compound recently developed for use in scientific research. It is a derivative of pyridazinone, a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. EMPP has been used in a variety of scientific applications, including organic synthesis, cell culture studies, and drug delivery.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and its derivatives have been explored in the synthesis of various heterocyclic compounds. For instance, Abdel-Mohsen (2014) synthesized ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, leading to the creation of compounds with significant antimicrobial properties (Abdel-Mohsen, 2014).
Potential Anticancer Agents
Research has also delved into the potential of these compounds as anticancer agents. Temple et al. (1983) conducted a study on derivatives for their effects on cancer cell proliferation and survival in leukemia-bearing mice, highlighting the potential of these compounds in cancer therapy (Temple et al., 1983).
Chemical Synthesis and Structural Studies
The compound has been used in various chemical synthesis and structural characterization studies. For instance, Lil (2015) synthesized a novel compound using ethyl 3-methyl-2-cyanopyrrole-4-carboxylate and characterized its structure (Lil, 2015).
Radical Scavenging and Antioxidant Activity
Semenov et al. (2020) synthesized derivatives containing the 3-pyridinol fragment, examining their radical scavenging and antioxidant activities. This study contributes to understanding the compound's utility in developing antioxidants (Semenov et al., 2020).
Novel Domino Reactions
Zhao et al. (2020) developed a catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate, a close derivative, indicating the compound's role in advancing synthetic chemistry methodologies (Zhao et al., 2020).
Mechanism of Action
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability:
- Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate’s reactivity may vary with pH. Stability could be influenced by temperature fluctuations. Photodegradation might occur under UV exposure.
Its unique structure and indole scaffold make it an intriguing candidate for drug development and therapeutic applications . 🌟
properties
IUPAC Name |
ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)7-6-9-5-4-8(2)11-12-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEUJVRLRBYHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)



![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)



